3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine
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Overview
Description
3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is a synthetic organic compound with the molecular formula C11H18N2O2. This compound belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the uptake of neurotransmitters like GABA, thereby exerting anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole: A precursor in the synthesis of the target compound.
Uniqueness
3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and N,N-dimethylamine groups contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C11H18N2O2/c1-4-14-11-10-8(13(2)3)6-5-7-9(10)15-12-11/h8H,4-7H2,1-3H3 |
InChI Key |
YTLGQFZDYSDNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC2=C1C(CCC2)N(C)C |
Origin of Product |
United States |
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